1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone
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Overview
Description
1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE is an organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE typically involves the bromination of a benzodioxole precursor followed by the introduction of an ethanone group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and acetyl chloride or acetic anhydride for the introduction of the ethanone group. The reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-PROPANONE: Similar structure with a propanone group instead of ethanone.
1-(4-CHLORO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE: Similar structure with a chlorine atom instead of bromine.
1-(4-METHOXY-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE: Similar structure with a methoxy group instead of bromine.
Uniqueness
1-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom and the benzodioxole moiety may confer specific properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H11BrO5 |
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Molecular Weight |
303.11 g/mol |
IUPAC Name |
1-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C11H11BrO5/c1-5(13)6-7(12)9-11(17-4-16-9)10(15-3)8(6)14-2/h4H2,1-3H3 |
InChI Key |
BLDGIGXYFOBFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1Br)OCO2)OC)OC |
Origin of Product |
United States |
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